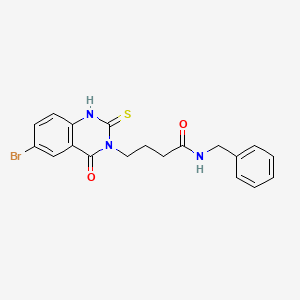
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a compound that can be synthesized through palladium-catalyzed Buchwald–Hartwig coupling reactions. This method facilitates the creation of amino- and sulfanyl- derivatives of benzoquinazolinones, which have been shown to possess potential cytotoxicity against cancer cell lines, indicating significant anticancer activity for certain derivatives (Nowak et al., 2015). The synthesis technique employs bromobenzoquinazolinones and 1-substituted piperazines or mercaptans, highlighting a versatile approach to creating a wide range of biologically active compounds.
Antiviral Applications
Quinazolinone derivatives have been investigated for their antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, and yellow fever viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave-assisted techniques exhibited promising antiviral properties. These compounds were evaluated for their cytotoxicity and virus-inhibitory concentrations, revealing potential as rapid-response antivirals in pandemic scenarios (Selvam et al., 2007).
Anticancer Activity
The anticancer activity of quinazolinone derivatives has been a subject of extensive research. Certain compounds within this class have demonstrated significant anticancer effects against various cancer cell lines, including HT29 and HCT116. These findings underscore the potential of this compound and its derivatives in the development of novel anticancer therapies (Nowak et al., 2015). Moreover, some derivatives have shown selective activity toward specific cancer types, offering pathways for targeted cancer treatment.
Other Biological Activities
Research has also explored the synthesis of functionalized quinazolinones for a variety of biological applications. For instance, derivatives featuring sulfonamide groups have been synthesized for potential use as antimicrobial agents. These compounds have been tested against bacterial and fungal strains, displaying promising results that could lead to new treatments for infectious diseases (Patel et al., 2010).
Mécanisme D'action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzylic compounds .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target proteins or enzymes, altering their function.
Propriétés
IUPAC Name |
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVVYWTZFMBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

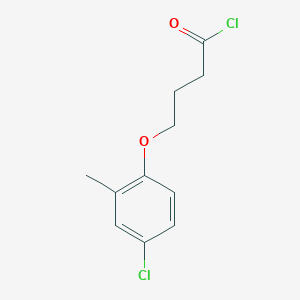
![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)
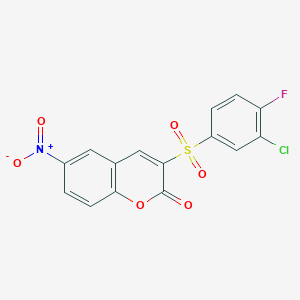

![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
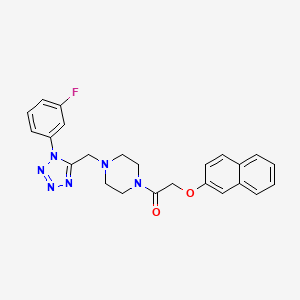
![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)
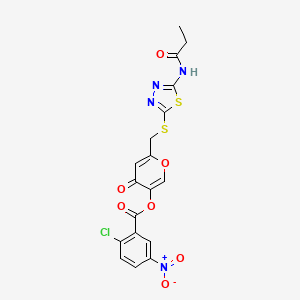
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)